4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride
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Overview
Description
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride is an interesting and complex organic compound. It's known for its extensive applications in scientific research, particularly in fields like chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride involves a multi-step process that typically starts with the formation of the hexahydro-1H-cyclopenta[c]pyrrol ring. This intermediate is then reacted with propoxybenzamide under specific conditions to yield the final compound.
Industrial Production Methods: : On an industrial scale, the preparation might involve optimized reaction conditions, including temperature control, choice of solvents, and use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various types of reactions, such as oxidation, reduction, and substitution reactions. For instance, it might be oxidized in the presence of strong oxidizing agents or reduced using typical reducing conditions.
Common Reagents and Conditions: : Common reagents might include potassium permanganate for oxidation reactions, or hydrogen gas and palladium on carbon (Pd/C) for reduction reactions. Substitution reactions might involve nucleophilic or electrophilic reagents, depending on the functional groups present.
Major Products: : The major products from these reactions will largely depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction might produce an amine or alcohol, depending on the starting materials.
Scientific Research Applications
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride is used in a variety of scientific research applications:
Chemistry: : It serves as a building block in organic synthesis and materials science.
Biology: : Researchers study its interaction with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: : It may be evaluated for therapeutic properties, including as a potential drug candidate.
Industry: : This compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride depends on its interaction with molecular targets. It might bind to specific receptors or enzymes, thereby affecting signaling pathways or metabolic processes. The detailed pathways would be determined by its specific structure and the nature of the interactions.
Comparison with Similar Compounds
When compared to similar compounds, 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride stands out due to its unique structural features and versatile applications. Similar compounds include:
4-[3-(1H-indol-3-yl)propoxy]benzamide
4-[3-(2-aminopropoxy)benzamide
4-[3-(2-methylpropoxy)benzamide]
Each of these compounds might share some properties but differ in specific reactivity or application potential.
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Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSVOZDCVFYWFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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